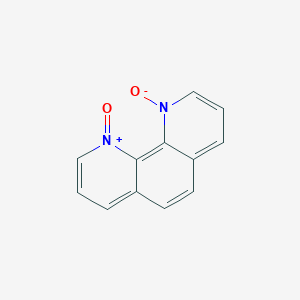

1,10-Phenanthroline, 1,10-dioxide

Description

General Overview of 1,10-Phenanthroline (B135089) as a Foundational Ligand

1,10-Phenanthroline (phen) is a rigid, planar heterocyclic organic compound composed of three fused rings, containing two nitrogen atoms at the 1 and 10 positions. wikipedia.orgchemicalbook.com It is a white solid, soluble in organic solvents, and is widely recognized as a classic bidentate chelating ligand in coordination chemistry. wikipedia.orged.ac.ukresearchgate.net Its two nitrogen atoms are perfectly positioned to coordinate with a single metal ion, forming stable five-membered rings. researchgate.net

This ability to form robust complexes with a vast array of metal ions has made 1,10-phenanthroline and its derivatives indispensable in various chemical disciplines. magtech.com.cnmdpi.com These complexes are utilized in analytical chemistry for metal ion detection, in catalysis for a range of organic transformations, and in bioinorganic chemistry, where their interactions with biological molecules like DNA have been extensively studied. chemicalbook.commagtech.com.cnchim.itwikipedia.orgrsc.org The rigid structure of the phenanthroline backbone provides stability to the resulting metal complexes and allows for predictable coordination geometries. magtech.com.cn Furthermore, the aromatic system of phenanthroline can be readily functionalized, allowing for the systematic tuning of its steric and electronic properties to achieve specific functions. researchgate.netrsc.org

| Property | Value |

| Chemical Formula | C₁₂H₈N₂ |

| Molar Mass | 180.21 g/mol |

| Appearance | Colorless crystals |

| Melting Point | 118.56 °C |

| Acidity (pKa of phenH⁺) | 4.84 |

| Selected physical and chemical properties of 1,10-Phenanthroline. wikipedia.org |

Academic Significance of N-Oxide Modifications on Heterocyclic Systems

The introduction of an N-oxide functional group dramatically alters the reactivity of the parent N-heterocycle. mdpi.com This modification activates the heteroaromatic ring toward both nucleophilic and electrophilic attack. The N-oxide oxygen atom increases the electron density at the ortho and para positions of the ring through resonance, making these positions susceptible to attack by electrophiles. d-nb.info Conversely, the positive charge on the adjacent nitrogen atom renders the alpha-carbon electrophilic and prone to attack by nucleophiles. d-nb.info

This dual reactivity makes N-oxides highly valuable synthetic intermediates. researchgate.net Beyond altering reactivity, N-oxidation also modifies the physical and electronic properties of the molecule. The N-oxide group is a strong hydrogen bond acceptor, a property that can be exploited in designing catalysts and molecular receptors. nih.gov In larger aromatic systems, N-oxidation can significantly change photophysical properties, such as absorption and fluorescence spectra, and influence the molecule's aromaticity. nih.gov The ability of N-oxides to act as oxygen-transfer agents in various reactions further underscores their academic significance, enabling transformations like epoxidations and hydroxylations. researchgate.net

Historical Context and Evolution of 1,10-Phenanthroline N-Oxide Research

Research into the N-oxidation of 1,10-phenanthroline dates back to the 1940s. nih.govmdpi.com Early studies focused on the synthesis of the mono-N-oxide (phenO) using oxidants like hydrogen peroxide in glacial acetic acid. nih.govresearchgate.net The synthesis of the corresponding 1,10-dioxide (phenO₂) proved to be more challenging. An early attempt to produce the dioxide by refluxing phenanthroline with a potent mixture of hydrogen peroxide, acetic acid, and sulfuric acid was reported as unsuccessful. mdpi.com The first successful synthesis of phenanthroline di-N-oxides was documented in a 1946 publication. acs.org

For many years, the chemistry of phenanthroline N-oxides remained relatively underexplored compared to their parent ligand. nih.govmdpi.com However, a renewed interest has emerged, driven by the broad potential of N-oxides in catalysis and materials science. Recent research has focused on developing more efficient and selective methods for synthesizing both the mono- and di-N-oxides. For instance, the use of peroxomonosulfate (Oxone) as an oxidant has been investigated, revealing complex pH dependencies in the oxidation process. researchgate.net It was found that under slightly acidic conditions (pH ~2), the formation of the di-N-oxide is prevented due to the protonation of the mono-N-oxide, which forms an internal hydrogen bond and hinders the oxidation of the second nitrogen atom. nih.govrsc.org Conversely, in neutral aqueous solutions, the stepwise oxidation to 1,10-phenanthroline, 1,10-dioxide can occur. researchgate.net This evolution in synthetic methodology is paving the way for a more thorough exploration of the coordination chemistry and potential applications of this compound. researchgate.net

| Year | Milestone | Reference(s) |

| 1940s | Initial studies on the N-oxidation of 1,10-phenanthroline. | nih.gov, mdpi.com |

| 1946 | First reported synthesis of phenanthroline di-N-oxides. | acs.org |

| 2017 | Detailed study on the oxidation of 1,10-phenanthroline using peroxomonosulfate, detailing pH control to selectively form mono- or di-N-oxide. | researchgate.net, rsc.org |

| A brief timeline of key developments in 1,10-Phenanthroline N-Oxide research. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

72799-24-7 |

|---|---|

Molecular Formula |

C12H8N2O2 |

Molecular Weight |

212.20 g/mol |

IUPAC Name |

10-oxido-1,10-phenanthrolin-1-ium 1-oxide |

InChI |

InChI=1S/C12H8N2O2/c15-13-7-1-3-9-5-6-10-4-2-8-14(16)12(10)11(9)13/h1-8H |

InChI Key |

PWLFRYTYPPCAHX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C2=C3C(=CC=C[N+]3=O)C=CC2=C1)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms for 1,10 Phenanthroline 1,10 Dioxide

Oxidation of 1,10-Phenanthroline (B135089) to 1,10-Dioxide

The synthesis of 1,10-phenanthroline, 1,10-dioxide is achieved through the direct oxidation of 1,10-phenanthroline. This transformation involves the introduction of two oxygen atoms to the nitrogen atoms of the heterocyclic system. The success and selectivity of this reaction are highly dependent on the chosen oxidant and the precise control of reaction parameters.

Peroxomonosulfate Ion (PMS) Mediated Synthesis

The oxidation of 1,10-phenanthroline (phen) using peroxomonosulfate ion (PMS), commercially available as Oxone, presents a viable route to obtaining 1,10-phenanthroline-N,N'-dioxide (phenO2) under mild, neutral aqueous conditions. nih.govresearchgate.netacs.org The kinetics and mechanism of this reaction are complex and have been the subject of detailed investigation.

The oxidation of 1,10-phenanthroline by peroxomonosulfate is a second-order reaction, being first order with respect to each reactant. researchgate.netrsc.org Kinetic studies have revealed that the reaction proceeds via two parallel pathways, depending on the protonation state of the phenanthroline molecule. nih.govresearchgate.netacs.org The deprotonated form (phen) reacts significantly faster than its protonated counterpart (Hphen+). nih.govresearchgate.netacs.org This difference in reactivity is attributed to an internal hydrogen bond in the protonated form, which hinders the oxidative attack. nih.govresearchgate.netacs.org

The rate constants for the formation of the initial product, 1,10-phenanthroline-mono-N-oxide (phenO), highlight this difference in reactivity.

Interactive Data Table: Rate Constants for Mono-N-Oxidation of 1,10-Phenanthroline by PMS

| Reactant Species | Rate Constant (k) |

| 1,10-Phenanthroline (phen) | 3.1 ± 0.1 M⁻¹ s⁻¹ |

| Protonated 1,10-Phenanthroline (Hphen+) | (4.1 ± 0.3) × 10⁻³ M⁻¹ s⁻¹ |

| Data sourced from kinetic studies of the oxidation by peroxomonosulfate ion. nih.govresearchgate.netacs.orgacs.org |

Crucially, pH can be used to control the selectivity of the oxidation.

In strongly acidic solutions (e.g., 1.00 M H₂SO₄) , the reaction yields exclusively 1,10-phenanthroline-mono-N-oxide (phenO). nih.govresearchgate.netacs.orgacs.org This is because under these conditions, the initially formed mono-N-oxide becomes protonated (HphenO+). The formation of an internal hydrogen bond in this protonated species shields the second nitrogen atom, effectively preventing its further oxidation to the di-N-oxide. researchgate.netrsc.orgacs.org This principle allows for the targeted synthesis of mono-N-oxides. mdpi.com

In nearly neutral aqueous solutions , the formation of 1,10-phenanthroline-N,N'-dioxide (phenO2) becomes possible. nih.govresearchgate.netacs.org At this pH, the mono-N-oxide is not fully protonated, leaving the second nitrogen atom accessible for a subsequent oxidative attack. acs.org

The conversion of 1,10-phenanthroline to its di-N-oxide via PMS oxidation is a stepwise process, particularly when an excess of the oxidant is used in a near-neutral solution. nih.govresearchgate.netacs.org

First Step: 1,10-phenanthroline is oxidized to 1,10-phenanthroline-mono-N-oxide (phenO). nih.govacs.org

Second Step: The phenO intermediate is then converted into the final product, 1,10-phenanthroline-N,N'-dioxide (phenO2). nih.govacs.org

Even when one equivalent of PMS is used under neutral conditions, the reaction does not result in a complete conversion to phenO. Instead, a mixture is formed, which may contain approximately 10–15% unreacted phen, 70–75% phenO, and 10–15% of the desired phenO2. mdpi.com The formation of the di-N-oxide has been confirmed using ¹H NMR and ESI-MS methods. nih.govresearchgate.netacs.org

Hypofluorous Acid Acetonitrile Complex (HOF·CH₃CN) Oxidation

The hypofluorous acid-acetonitrile complex (HOF·CH₃CN) is an exceptionally potent and efficient oxygen-transfer agent for the synthesis of this compound. nih.govacs.orgacs.org This reagent, which is readily prepared from fluorine, water, and acetonitrile, can successfully oxidize various 1,10-phenanthroline derivatives to their corresponding N,N'-dioxides in good yields and with short reaction times. nih.govacs.orgacs.org

The efficacy of HOF·CH₃CN is particularly noteworthy because many conventional oxidants fail to produce the di-N-oxide of 1,10-phenanthroline, often stopping at the mono-N-oxide stage. nih.gov The HOF·CH₃CN complex is powerful enough to overcome the steric hindrance in the bay area between the nitrogen atoms at positions 1 and 10, which has historically made the synthesis of the di-N-oxide challenging. nih.gov This reagent has proven effective for oxygenating tertiary nitrogen atoms in a variety of aromatic amines that were previously difficult to oxidize. acs.org

Efficiency and Reaction Time Optimization

The oxidation of 1,10-phenanthroline (phen) using peroxomonosulfate ion (PMS), commercially known as Oxone, is a well-studied method where reaction conditions, particularly pH, play a critical role in determining the product distribution and reaction rate. researchgate.netnih.gov The synthesis of the mono-N-oxide is favored under acidic conditions, which prevents the second N-oxidation, while neutral conditions can lead to the formation of the desired 1,10-phenanthroline-N,N'-dioxide (phenO2). researchgate.netnih.gov

The kinetics of the oxidation of 1,10-phenanthroline by PMS exhibit a complex dependency on pH. nih.gov In a strongly acidic medium, such as 1.00 M H2SO4, 1,10-phenanthroline-mono-N-oxide (phenO) is the exclusive product. researchgate.netnih.gov This is because under acidic conditions, the initially formed mono-N-oxide is protonated, leading to an internal hydrogen bond that hinders the oxidative attack on the second nitrogen atom. researchgate.netrsc.org The rate of N-oxidation is significantly pH-dependent, reaching a maximum at a pH of approximately 6.7. researchgate.netnih.gov

The formation of the mono-N-oxide occurs through two parallel pathways involving the oxidation of the deprotonated phenanthroline and its protonated form (Hphen+). The rate constant for the oxidation of the neutral phen (k = 3.1 ± 0.1 M⁻¹s⁻¹) is substantially higher than that for the protonated species (k = (4.1 ± 0.3) × 10⁻³ M⁻¹s⁻¹). nih.gov This difference is attributed to the two nitrogen atoms being more accessible for oxidative attack in the deprotonated substrate. nih.gov In the synthesis of substituted mono-N-oxides using PMS in a slightly acidic aqueous solution (pH ~2), reaction times can vary from 2 to 38 hours at 60 °C, achieving good to excellent yields. mdpi.com

When the reaction is conducted in a neutral aqueous solution with an excess of PMS, a stepwise oxidation occurs. nih.gov Initially, the mono-N-oxide (phenO) is formed, which is subsequently converted into the di-N-oxide (phenO2). researchgate.netnih.gov The formation of 1,10-phenanthroline-N,N'-dioxide under these mild conditions has been confirmed through ¹H-NMR and ESI-MS methods. nih.gov

| pH Condition | Primary Product | Reaction Rate Determinant | Notes |

|---|---|---|---|

| Strongly Acidic (e.g., 1.00 M H₂SO₄, pH < 2) | 1,10-Phenanthroline-mono-N-oxide (phenO) | Slower oxidation of protonated phenanthroline (Hphen⁺) | Protonation of mono-N-oxide prevents di-oxidation. researchgate.netnih.govrsc.org Reaction times can be long (2-38 h). mdpi.com |

| Neutral (pH ~6.7) | 1,10-Phenanthroline-N,N'-dioxide (phenO₂) | Maximum reaction rate. researchgate.netnih.gov | Stepwise oxidation: phen → phenO → phenO₂. nih.gov Requires excess oxidant for di-oxide formation. |

Alternative Oxidative Reagents and Methodologies

While peroxomonosulfate ion is highlighted as a green and effective oxidant, other reagents and methods have been historically employed for the N-oxidation of 1,10-phenanthroline, primarily yielding the mono-N-oxide. mdpi.com Additionally, more potent oxidants can produce the di-N-oxide.

Traditional methods for preparing 1,10-phenanthroline-1-N-oxide (phenO) include the use of hydrogen peroxide (H₂O₂) in glacial acetic acid, where the active oxidant is likely peracetic acid. mdpi.com Another common reagent is the urea-hydrogen peroxide adduct (UHP). mdpi.com These methods have been known since the 1940s and are generally effective for mono-N-oxidation. mdpi.com

For the synthesis of the di-N-oxide, more powerful oxidizing conditions are necessary. Besides the use of peroxomonosulfate under neutral pH, elemental fluorine has been successfully used as an oxidant to yield 1,10-phenanthroline-N,N'-dioxide. researchgate.net The use of such a strong oxidant underscores the relative difficulty in achieving di-oxidation compared to mono-oxidation.

| Oxidative Reagent | Typical Product | Key Characteristics |

|---|---|---|

| Peroxomonosulfate ion (PMS/Oxone) | phenO or phenO₂ | Considered a green oxidant. mdpi.com Product is pH-dependent. researchgate.netnih.gov |

| H₂O₂ in glacial acetic acid | phenO | A traditional method where peracetic acid is the likely oxidant. mdpi.com |

| Urea-hydrogen peroxide (UHP) | phenO | A solid, stable source of hydrogen peroxide used for mono-N-oxidation. mdpi.com |

| Elemental Fluorine | phenO₂ | A powerful oxidant capable of achieving di-N-oxidation. researchgate.net |

Directed Synthesis of Substituted 1,10-Phenanthroline 1,10-Dioxide Derivatives

The synthesis of substituted 1,10-phenanthroline 1,10-dioxides relies on the pre-functionalization of the 1,10-phenanthroline core, followed by N-oxidation. The strategies for introducing substituents are diverse and allow for the tuning of the final molecule's properties. nih.gov

Design Principles for Functionalized N-Oxide Analogues

The design of functionalized 1,10-phenanthroline N-oxide analogues is a key aspect of coordination chemistry, enabling the development of ligands for catalysis, molecular sensing, and materials science. nih.gov The synthetic strategy hinges on understanding how substituents influence the electronic properties and reactivity of the phenanthroline system.

A fundamental principle in the synthesis of N-oxide derivatives is the correlation between the basicity of the nitrogen atoms and the electronic effects of substituents on the aromatic ring. mdpi.com Electron-donating groups increase the electron density on the nitrogen atoms, making them more nucleophilic and thus more susceptible to electrophilic attack by an oxidizing agent. Conversely, electron-withdrawing groups decrease the basicity of the nitrogen atoms, making oxidation more difficult. This electronic influence can be exploited for the regioselective synthesis of mono-N-oxides in unsymmetrically substituted phenanthrolines.

Furthermore, the specific reactivity of the different carbon positions on the phenanthroline ring ( researchgate.netrsc.org, nih.govbeyondbenign.org, nih.govnih.gov, and researchgate.netresearchgate.net) allows for a wide range of functionalization strategies prior to the N-oxidation step. nih.gov Methods such as palladium-catalyzed cross-coupling reactions or the use of organolithium reagents can introduce a variety of functional groups onto the phenanthroline backbone. researchgate.netresearchgate.net By strategically placing substituents, one can modulate the steric and electronic environment around the nitrogen atoms, thereby directing the outcome of the subsequent oxidation. For instance, bulky substituents at the 2 and 9 positions can sterically hinder the approach of the oxidant, potentially slowing the reaction rate. rsc.org These principles provide a toolbox for chemists to design and synthesize a vast array of polyfunctional phenanthroline N-oxide ligands tailored for specific applications. nih.gov

Electronic Structure Elucidation and Advanced Spectroscopic Characterization of 1,10 Phenanthroline 1,10 Dioxide

Experimental Spectroscopic Techniques

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The formation of an N-oxide deshields adjacent protons, causing their signals to shift downfield to a higher chemical shift (ppm) value.

For 1,10-phenanthroline (B135089) 1,10-dioxide, the C₂ symmetry would be restored. The spectrum would be expected to show four distinct signals, similar to the parent compound, but with all protons shifted downfield relative to their positions in 1,10-phenanthroline. The H-2/H-9 and H-4/H-7 protons, being closest to the N-oxide groups, would show the most substantial downfield shifts, providing clear evidence of the di-N-oxidation.

Table 1: ¹H NMR Data for 1,10-Phenanthroline (in CDCl₃) Data sourced from public spectral databases. chemicalbook.comnih.gov

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|

Table 2: ¹H NMR Data for 1,10-Phenanthroline-1-N-oxide (in CDCl₃) Data sourced from Fábián et al. (2017). mdpi.com

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J) |

|---|

¹³C NMR spectroscopy maps the carbon framework of a molecule. Similar to ¹H NMR, the chemical shifts of carbon atoms are highly sensitive to their electronic environment. The oxidation of a heterocyclic nitrogen to an N-oxide has a pronounced effect on the chemical shifts of the adjacent carbon atoms. Specifically, the α-carbons (C-2, C-9) and γ-carbons (C-4, C-7) are significantly deshielded (shifted downfield), while the β-carbons (C-3, C-8) are shielded (shifted upfield).

For 1,10-phenanthroline 1,10-dioxide, this effect would be observed symmetrically. Compared to the parent 1,10-phenanthroline, the C-2/C-9 and C-4/C-7 signals would be expected at higher ppm values, while the C-3/C-8 signals would appear at lower ppm values. The quaternary carbons involved in the ring junctions (C-4a/C-6a, C-10a/C-10b) would also experience shifts, providing a complete picture of the electronic redistribution upon di-N-oxidation.

Table 3: Representative ¹³C NMR Chemical Shifts for Heterocyclic Aromatic Compounds This table provides general ranges and is not specific to 1,10-phenanthroline 1,10-dioxide.

| Carbon Environment | Typical Chemical Shift Range (δ, ppm) |

|---|

¹⁵N NMR spectroscopy is a powerful tool for directly probing the chemical environment of nitrogen atoms. wikipedia.org However, it suffers from low sensitivity due to the low natural abundance (0.37%) and low gyromagnetic ratio of the ¹⁵N isotope. huji.ac.ilnorthwestern.edu For solid samples, the Cross-Polarization Magic-Angle Spinning (CP/MAS) technique is employed to overcome these limitations. mdpi.comacs.org This method enhances the ¹⁵N signal by transferring magnetization from abundant ¹H nuclei, making the analysis of solid-state samples feasible. rsc.org

The chemical shift of a nitrogen atom is extremely sensitive to its oxidation state and local environment. researchgate.net In the case of 1,10-phenanthroline 1,10-dioxide, the two nitrogen atoms are chemically equivalent due to the molecule's symmetry. The ¹⁵N CP/MAS NMR spectrum would be expected to show a single, distinct resonance for these two N-oxide nitrogens. This chemical shift would be significantly different from the nitrogen signal in the parent 1,10-phenanthroline, providing unambiguous evidence of N-oxide formation. Studies on substituted pyridine (B92270) N-oxides show that the nitrogen chemical shift is highly sensitive to substituents on the ring, indicating its utility in confirming the structure of complex heterocycles. researchgate.net This technique is particularly valuable for characterizing materials that are insoluble or difficult to analyze by solution-state NMR. mdpi.com

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and obtain structural information through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile molecules, such as heterocyclic N-oxides. nih.gov It typically generates protonated molecular ions, [M+H]⁺, with minimal fragmentation. This allows for the precise and straightforward determination of the molecular weight of the analyte.

For 1,10-phenanthroline 1,10-dioxide, with a chemical formula of C₁₂H₈N₂O₂, the monoisotopic mass is 212.0586 g/mol . In an ESI-MS experiment conducted in positive ion mode, the primary ion observed would be the protonated molecule [M+H]⁺. The detection of an ion with an m/z value corresponding to the calculated mass of this protonated species would provide definitive confirmation of the compound's identity and molecular weight.

Table 4: Expected ESI-MS Data for 1,10-Phenanthroline 1,10-Dioxide

| Formula | Calculated Monoisotopic Mass (Da) | Expected Ion | Expected m/z |

|---|

Compound Index

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for elucidating molecular structure by probing the vibrational modes of a compound. For 1,10-phenanthroline and its derivatives, these spectra provide key insights into the bonding and symmetry of the molecule.

Similar to IR spectroscopy, comprehensive Raman spectral data for 1,10-phenanthroline, 1,10-dioxide is not available in published research. The Raman spectrum of the parent 1,10-phenanthroline has been thoroughly assigned with the aid of Density Functional Theory (DFT) calculations. acs.org These studies provide a baseline for understanding the vibrational modes of the phenanthroline skeleton. The high symmetry of the parent molecule results in a number of characteristic Raman bands. The introduction of the two oxygen atoms in the dioxide would alter the molecular symmetry and introduce new vibrational modes, particularly those involving the N-O bonds, which would be expected to be Raman active.

X-ray Diffraction Studies for Solid-State Structures

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structures of the parent 1,10-phenanthroline, its mono-N-oxide derivatives, and a vast number of its metal complexes have been determined, a solved crystal structure for this compound has not been reported in the literature. mdpi.comresearchgate.netresearchgate.netnih.gov

Studies on the mono-N-oxide derivatives show that N-oxidation does not lead to a significant distortion of the planar aromatic structure of the 1,10-phenanthroline backbone. mdpi.com However, theoretical considerations suggest that the formation of the dioxide is sterically hindered. The rigid structure and the limited space in the "bay area" between the two nitrogen atoms may not easily accommodate two oxygen atoms, potentially leading to instability in the solid state. researchgate.net This steric hindrance is a plausible reason for the challenges encountered in synthesizing and isolating crystalline this compound suitable for X-ray diffraction analysis.

Computational Chemistry and Theoretical Investigations

In the absence of extensive experimental data, computational chemistry provides a vital framework for predicting and understanding the properties of molecules like this compound.

Density Functional Theory (DFT) Calculations

DFT has become a standard tool for investigating the electronic structure, geometry, and vibrational frequencies of molecules. Numerous DFT studies have been performed on 1,10-phenanthroline and its derivatives, providing reliable predictions that often correlate well with experimental data. acs.org

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and electronic transition energies.

For the parent 1,10-phenanthroline, DFT calculations show that the HOMO and LUMO are typically π-type orbitals distributed across the aromatic system. The introduction of the two electron-withdrawing N-oxide groups in this compound is expected to have a profound effect on its electronic structure. The high electronegativity of the oxygen atoms would lead to a significant stabilization (lowering of energy) of the molecular orbitals, particularly those with significant electron density on the nitrogen atoms.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful computational tool for predicting the electronic absorption spectra and understanding the nature of excited states in complex molecules. acs.org For N-heterocyclic compounds like 1,10-phenanthroline derivatives, TD-DFT calculations can provide valuable insights into their photophysical properties. mdpi.com

While specific TD-DFT studies exclusively focused on 1,10-phenanthroline 1,10-dioxide are not extensively available in the reviewed literature, the established methodology for related compounds, such as 1,10-phenanthroline mono-N-oxides, demonstrates the approach that would be taken. For these mono-oxides, TD-DFT calculations, often employing functionals like TPSSh with a def2-TZVP basis set, have been used to predict their UV-Vis spectra. mdpi.com

A hypothetical TD-DFT calculation for 1,10-phenanthroline 1,10-dioxide would be crucial to understand how its unique helical structure influences the electronic transitions. The steric strain and the presence of two N-oxide groups are expected to significantly alter the energies of the molecular orbitals compared to its planar parent molecule, 1,10-phenanthroline. The predicted UV-Vis spectrum would likely reveal shifts in the absorption bands corresponding to π → π* and n → π* transitions.

Table 1: Hypothetical TD-DFT Predicted Electronic Transitions for 1,10-Phenanthroline 1,10-Dioxide

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | (Predicted) | (Predicted) | HOMO → LUMO |

| S₀ → S₂ | (Predicted) | (Predicted) | HOMO-1 → LUMO |

| S₀ → S₃ | (Predicted) | (Predicted) | HOMO → LUMO+1 |

Note: This table is a representation of the type of data that would be generated from a TD-DFT calculation and is for illustrative purposes as specific literature data is unavailable.

Correlation between Computational and Experimental Spectroscopic Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For 1,10-phenanthroline derivatives, a good correlation between TD-DFT calculated UV-Vis spectra and experimentally measured spectra lends confidence to the computational methodology. mdpi.com

The synthesis of 1,10-phenanthroline 1,10-dioxide has been successfully achieved, and its structure has been confirmed by X-ray crystallography, revealing a non-planar, helical geometry. nih.gov This experimental structural data provides a solid foundation for accurate computational modeling. Furthermore, its formation has been confirmed through 1H-NMR and ESI-MS methods. acs.org

An experimental UV-Vis spectrum of 1,10-phenanthroline 1,10-dioxide would be essential for comparison with the predicted spectrum from TD-DFT calculations. The correlation between the experimental absorption maxima (λ_max) and the calculated transition energies would allow for a definitive assignment of the observed electronic transitions.

Table 2: Illustrative Correlation of Experimental and Computational Spectroscopic Data for 1,10-Phenanthroline 1,10-Dioxide

| Experimental λ_max (nm) | Calculated λ_max (nm) | Transition Assignment |

| (To be measured) | (Predicted) | π → π |

| (To be measured) | (Predicted) | n → π |

Note: This table illustrates how experimental and computational data would be correlated. Specific experimental and calculated UV-Vis data for 1,10-phenanthroline 1,10-dioxide are not available in the reviewed literature.

Analysis of Electron-Withdrawing and Donating Group Effects on Electronic Properties

The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the aromatic rings of 1,10-phenanthroline derivatives is a well-established strategy to tune their electronic and photophysical properties. mdpi.com In general, EDGs increase the energy of the highest occupied molecular orbital (HOMO), while EWGs lower the energy of the lowest unoccupied molecular orbital (LUMO), often leading to a reduction in the HOMO-LUMO energy gap and a red-shift (bathochromic shift) in the absorption spectrum.

While specific studies on substituted 1,10-phenanthroline 1,10-dioxides are not present in the available literature, the principles observed for substituted 1,10-phenanthroline mono-N-oxides can be extrapolated. For instance, a systematic study on substituted mono-N-oxides revealed a clear correlation between the basicity of the compounds and the electronic effects of the substituents on the aromatic ring. mdpi.com

Applying this to the 1,10-dioxide system, one would expect that attaching substituents at various positions on the phenanthroline backbone would modulate its electronic properties. The helical nature of the 1,10-dioxide would add another layer of complexity, as the electronic effects would also be influenced by the altered geometry.

Table 3: Predicted Effects of Substituents on the Electronic Properties of 1,10-Phenanthroline 1,10-Dioxide

| Substituent Type | Example | Position on Ring | Expected Effect on HOMO-LUMO Gap | Expected Spectral Shift |

| Electron-Donating | -CH₃, -OCH₃ | 2, 9, 4, 7 | Decrease | Bathochromic (Red) |

| Electron-Withdrawing | -NO₂, -CN | 5, 6 | Decrease | Bathochromic (Red) |

Note: This table is based on general principles of substituent effects on aromatic systems and is for illustrative purposes, as specific data for substituted 1,10-phenanthroline 1,10-dioxides is not available.

Coordination Chemistry and Ligand Properties of 1,10 Phenanthroline 1,10 Dioxide

Supramolecular Assembly Formation Utilizing 1,10-Dioxide Units

The introduction of two N-oxide groups in the 1,10-phenanthroline (B135089) framework significantly enhances its potential for engaging in supramolecular assembly. These oxygen atoms act as potent hydrogen bond acceptors, facilitating the construction of complex, multi-dimensional networks.

With the introduction of N-oxide functionalities in 1,10-phenanthroline-1,10-dioxide, the capacity for hydrogen bonding is greatly enhanced. The oxygen atoms of the N-oxide groups are strong hydrogen bond acceptors. This is exemplified in the crystal structure of a complex involving 1-methyl-1H-benzimidazol-2-amine and 1,10-phenanthroline, where moderately strong hydrogen bonds are observed between the amine and the phenanthroline nitrogen atoms. mdpi.com

In related systems, the protonated benzimidazole (B57391) units can act as NH hydrogen bond donors, binding to two phenanthroline molecules and a counter-ion. mdpi.com The non-protonated units can then form hydrogen bonds with the nitrogen atoms of a third phenanthroline molecule. mdpi.com These intricate hydrogen bonding networks, often supplemented by π-π stacking interactions, are fundamental in stabilizing the resulting supramolecular architectures. mdpi.comresearchgate.net

The table below summarizes key hydrogen bonding interactions observed in related supramolecular assemblies.

| Donor (D) | Acceptor (A) | Interaction Type | Significance in Supramolecular Assembly |

| Imidazole N-H | 1,10-Phenanthroline N | Three-center hydrogen bond | Influences the geometric and electronic structure of the metal center in porphyrin complexes. nih.gov |

| Amine N-H | 1,10-Phenanthroline N | N-H···N hydrogen bond | Stabilizes the crystal structure of molecular complexes. mdpi.com |

| Protonated Benzimidazole N-H | 1,10-Phenanthroline N | N-H···N hydrogen bond | Acts as a primary organizing force in multi-component self-assembly. mdpi.com |

| Protonated Benzimidazole N-H | BF₄⁻ | N-H···F hydrogen bond | Contributes to the overall stability of the crystal lattice. mdpi.com |

The unique structural and electronic features of 1,10-phenanthroline and its derivatives drive their participation in self-assembly processes, leading to the formation of well-defined and functional supramolecular architectures. These processes are governed by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination.

Novel molecular complexes of 1,10-phenanthroline have been synthesized through self-assembly processes, demonstrating the versatility of this ligand in constructing complex structures. nih.gov For instance, the reaction of 1,10-phenanthroline with various substituted 2-aminobenzimidazoles leads to the formation of new molecular complexes where hydrogen bonds and short contacts stabilize the crystal structure. mdpi.com

Theoretical calculations, such as Density Functional Theory (DFT), have been employed to understand the geometry and electronic structure of these self-assembled molecules. mdpi.com These studies reveal that protonated benzimidazole units can act as hydrogen bond donors, linking multiple phenanthroline molecules and counter-ions. mdpi.com The resulting molecular assembly is further held together by π-π stacking interactions between the aromatic rings of the constituent molecules. mdpi.com

The directed nature of these self-assembly processes allows for the creation of specific architectures with tailored properties. For example, the use of substituted phenanthrolines can lead to the formation of tetracatenar liquid crystals exhibiting rich mesomorphism, including smectic C, cubic, and hexagonal columnar phases. researchgate.net The specific arrangement of the molecules within these phases is dictated by the interplay of the various non-covalent interactions.

The following table outlines examples of self-assembled architectures involving 1,10-phenanthroline and its derivatives.

| Components | Key Interactions | Resulting Architecture | Reference |

| 1,10-Phenanthroline, 5-Amino-1,10-phenanthroline, Imidazole, Benzimidazole, Indole | Self-assembly | Novel molecular complexes | nih.gov |

| 1,10-Phenanthroline, Substituted 2-aminobenzimidazoles | Hydrogen bonding, π-π stacking | Molecular complexes with stabilized crystal structures | mdpi.com |

| 1,10-Phenanthroline with acetylene (B1199291) moieties and alkoxy chains | π-π stacking, van der Waals forces | Tetracatenar liquid crystals with smectic, cubic, and columnar phases | researchgate.net |

Advanced Catalytic and Photophysical Applications of 1,10 Phenanthroline 1,10 Dioxide and Its Metal Complexes

Catalytic Applications in Organic Transformations

The presence of N-oxide moieties in the 1,10-phenanthroline (B135089) scaffold significantly alters its electronic properties, making the dioxide derivative a candidate for catalytic applications, particularly in reactions involving oxygen atom transfer.

Oxygen Atom Transfer Reagents and Mechanistic Insights

The formation of 1,10-phenanthroline 1,10-dioxide from its parent compound, 1,10-phenanthroline (phen), is a key example of an oxygen atom transfer reaction. Studies have shown that phen can be oxidized by peroxomonosulfate ion (PMS) in a neutral aqueous solution to yield phenO2. nih.govacs.org The reaction proceeds in a stepwise manner, with the initial formation of the mono-N-oxide (phenO), which is then subsequently oxidized to the di-N-oxide. nih.govacs.org

The kinetics of the oxidation of various 1,10-phenanthroline derivatives by peroxomonosulfate have been studied in detail, revealing that these reactions are second order—first order with respect to each reactant. researchgate.net The large negative activation entropies (ΔS‡ ≈ -130 Jmol⁻¹K⁻¹) associated with these reactions strongly suggest a mechanism that proceeds via oxygen atom transfer. researchgate.net

While the dioxide itself is the product of oxygen atom transfer, related complexes show potential as reagents. For instance, platinum(II) complexes of the mono-N-oxide, 1,10-phenanthroline-1-N-oxide (phenO), have demonstrated potential as oxygen atom transfer reagents due to their capacity to activate the N-O bond. nih.gov This suggests that metal complexes of the dioxide could also exhibit interesting catalytic activities in this domain, although this remains an area for further exploration.

Table 1: Kinetic Data for the Oxidation of 1,10-Phenanthroline (phen) by Peroxomonosulfate Ion (PMS)

| Reactant | Rate Constant (k) | Conditions | Reference |

|---|---|---|---|

| phen | 3.1 ± 0.1 M⁻¹s⁻¹ | Neutral pH | nih.govacs.org |

| Hphen⁺ | (4.1 ± 0.3) × 10⁻³ M⁻¹s⁻¹ | Acidic pH | nih.govacs.org |

This interactive table provides kinetic data for the initial oxidation step leading to the formation of 1,10-phenanthroline mono-N-oxide, a precursor to the dioxide.

Potential as Molecular Catalysts for Chemiluminescence Enhancement

Research has indicated that 1,10-phenanthroline and its derivatives can serve as effective molecular catalysts for enhancing weak chemiluminescence (CL) systems, such as the periodate-peroxide (IO₄⁻–H₂O₂) reaction. nih.govacs.org The catalytic activity of phenanthroline derivatives in these systems is proposed to stem from their ability to facilitate the decomposition of hydrogen peroxide, leading to the generation of reactive oxygen species like the hydroxyl radical (•OH). nih.gov These radicals then react with the phenanthroline derivative, leading to the formation of an excited-state dioxetane that produces enhanced CL emission upon relaxation. nih.govacs.org

While much of the research has focused on the parent 1,10-phenanthroline, the findings suggest a potential application for 1,10-phenanthroline 1,10-dioxide as a molecular catalyst in similar CL systems. As a derivative, its core structure could participate in radical-initiated pathways, potentially modulating the intensity and kinetics of the light emission. Further investigation is required to elucidate the specific catalytic efficiency of the dioxide in comparison to the parent compound and other derivatives.

Chemiluminescence (CL) Modulation Studies

The interaction of 1,10-phenanthroline derivatives with reactive species in CL systems is a key area of study, revealing their ability to significantly alter light emission through enhancement or quenching mechanisms.

Role of 1,10-Phenanthroline 1,10-Dioxide in CL Signal Quenching or Enhancement

Derivatives of 1,10-phenanthroline have been shown to act as enhancers in certain chemiluminescence reactions. nih.gov The enhancement effect is linked to the degradation of the phenanthroline ring by radicals, which creates the light-emitting species. nih.gov The specific role of 1,10-phenanthroline 1,10-dioxide in either quenching or enhancing CL signals is not yet extensively documented. However, based on the behavior of its parent compound, it is plausible that the dioxide would also participate in CL reactions, likely acting as an enhancer through a similar degradation pathway. The electronic modifications introduced by the N-oxide groups could, however, alter the rate and efficiency of this process, making it a subject for further detailed study.

Mechanistic Investigations Involving Radical Species (e.g., Peroxycarbonate Radical, *CO4-)

Mechanistic studies into the CL enhancement by 1,10-phenanthroline derivatives point to the crucial role of radical species. The reaction is believed to be initiated by a single-electron transfer from the phenanthroline molecule to hydrogen peroxide, which generates hydroxyl radicals (•OH). nih.govacs.org These highly reactive radicals then attack the phenanthroline ring, particularly the C⁵=C⁶ bond, leading to the formation of an excited-state dioxetane and subsequent light emission. nih.gov Another radical species, the superoxide (B77818) radical anion (•O₂⁻), has also been implicated in chemiluminescent reactions with 1,10-phenanthroline. researchgate.net

While there is no specific research detailing the interaction of 1,10-phenanthroline 1,10-dioxide with the peroxycarbonate radical (*CO₄⁻), the established reactivity of phenanthrolines with other radicals like •OH suggests a probable pathway. The dioxide would likely be susceptible to attack by such radicals, leading to its degradation and participation in the CL emission process.

Photophysical Properties and Luminescence Research

The rigid, planar, and aromatic structure of 1,10-phenanthroline and its derivatives makes them excellent candidates for applications in photochemistry and as luminescent materials. researchgate.net The introduction of N-oxide groups in 1,10-phenanthroline 1,10-dioxide is expected to modify its photophysical properties compared to the parent molecule.

While extensive photophysical data exists for 1,10-phenanthroline and its various substituted derivatives and metal complexes, specific data such as absorption/emission maxima, quantum yields, and lifetimes for 1,10-phenanthroline 1,10-dioxide are not widely reported in the literature. Generally, 1,10-phenanthroline itself is a weakly fluorescent molecule. researchgate.net However, its derivatives can exhibit strong luminescence, which can be tuned by substitution. For example, various aryl-substituted phenanthrolines display fluorescence that can be significantly enhanced and shifted upon protonation. nih.gov

Table 2: General Photophysical Properties of Selected 1,10-Phenanthroline Derivatives (for comparison)

| Compound | Excitation Max (nm) | Emission Max (nm) | Solvent | Reference |

|---|---|---|---|---|

| 1,10-Phenanthroline | ~265 | ~363 | Dichloromethane | rsc.org |

| 2,9-diphenyl-1,10-phenanthroline | ~280 | ~400 | Dichloromethane | rsc.org |

| 9,10-Diphenylanthracene | 350 | ~430 | Cyclohexane | omlc.org |

The study of the photophysical properties of 1,10-phenanthroline 1,10-dioxide and its metal complexes remains a promising area for future research, with potential applications in sensing, photocatalysis, and luminescent materials.

Electronic Structure-Luminescence Property Relationships

The introduction of N-oxide functionalities to the 1,10-phenanthroline core significantly alters its electronic structure and, consequently, its photophysical properties. The oxidation of the nitrogen atoms introduces a new type of helicene structure, as the planar 1,10-phenanthroline molecule cannot accommodate two oxygen atoms in its bay area due to steric hindrance. nih.gov X-ray studies have confirmed that 1,10-phenanthroline 1,10-dioxide is not planar but possesses a helical structure. nih.gov This structural distortion, coupled with the electronic influence of the N-oxide groups, is fundamental to its luminescence characteristics.

Computational studies, such as those performed using Density Functional Theory (DFT), provide insight into the electronic transitions. For the related mono-N-oxides of 1,10-phenanthroline, UV spectra have been predicted by DFT calculations at the TD-DFT/TPSSh/def2-TZVP level of theory, demonstrating a correlation between the electronic effects of substituents and the compound's basicity. nih.gov For 1,10-phenanthroline 1,10-dioxide, the electronic landscape is defined by transitions involving the π-system of the aromatic rings and the n-orbitals of the oxygen atoms. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are modulated by the N-oxide groups, influencing the absorption and emission spectra. The absorption spectra of related phenanthroline derivatives typically feature broad bands corresponding to π-π* transitions within the ligand. researchgate.net In metal complexes, these ligand-centered transitions are often accompanied by metal-to-ligand charge transfer (MLCT) bands. soton.ac.uk

The relationship between the electronic structure and luminescence is evident in how the molecule relaxes after excitation. Upon absorption of light, the molecule is promoted to an excited singlet state (S₁). The subsequent de-excitation pathways, including fluorescence (radiative decay from S₁) and intersystem crossing (ISC) to a triplet state (T₁), determine the luminescence properties. The efficiency and wavelength of fluorescence are directly tied to the energy gap between the S₁ and the ground state (S₀) and the probability of the radiative transition.

Investigation of Singlet and Triplet Excited States

The photophysical behavior of 1,10-phenanthroline 1,10-dioxide is governed by the dynamics of its singlet and triplet excited states. Excitons, or electron-hole pairs, generated upon photoexcitation can exist as either spin-singlets or spin-triplets, which have distinct diffusion mechanisms and lifetimes. rsc.org

Singlet excitons, which are luminescent, typically undergo energy transfer via the Förster resonance energy transfer (FRET) mechanism, a long-range dipole-dipole interaction. rsc.org The efficiency of FRET is dependent on the photoluminescence quantum yield of the donor molecule and the spectral overlap with the acceptor. rsc.org In contrast, triplet excitons are often "dark" (non-luminescent) and transfer energy through the Dexter mechanism, which is a short-range process requiring wave-function overlap between adjacent molecules. rsc.org

Studies on derivatives of 1,10-phenanthroline highlight the factors that influence the diffusion lengths of singlet (LD) and triplet excitons. Subtle changes in molecular structure can significantly impact these properties. For instance, in a series of 4,7-diphenyl-1,10-phenanthroline (B7770734) derivatives, the singlet LD was found to increase with modifications that improved photoluminescence efficiency, while the triplet LD decreased with increased intermolecular spacing due to the exponential distance dependence of Dexter transfer. rsc.org

The transition from the singlet excited state (S₁) to the triplet excited state (T₁) occurs via intersystem crossing (ISC). nih.gov The efficiency of this process is crucial for applications that rely on triplet states, such as photodynamic therapy and phosphorescence. Strategies to enhance ISC often involve the incorporation of heavy atoms or specific molecular geometries that facilitate spin-orbit coupling. rsc.org Ultrafast transient absorption spectroscopy is a key technique used to probe these dynamics, revealing the processes of internal conversion, intramolecular charge transfer (ICT), and intersystem crossing to the T₁ state. nih.gov The T₁ state in some phenanthroline-based systems can have a long lifetime, which is evident from stable excited-state absorption in spectroscopic measurements. nih.gov

| Excited State | Transfer Mechanism | Key Influencing Factors |

| Singlet (S₁) | Förster Resonance Energy Transfer (FRET) | Photoluminescence efficiency, Spectral overlap, Intermolecular spacing rsc.org |

| Triplet (T₁) | Dexter Transfer | Wave-function overlap, Intermolecular spacing (exponential dependence) rsc.org |

Energy Transfer Processes in Lanthanide Complexes (Implied for N-oxides)

In lanthanide complexes, the organic ligand often acts as an "antenna," absorbing light and transferring the excitation energy to the central lanthanide ion, which then emits light with its characteristic sharp emission bands. researchgate.netstaffs.ac.uk This sensitization process is critical because the direct excitation of lanthanide ions is inefficient due to their low absorption cross-sections. researchgate.net The efficiency of this intramolecular energy transfer is dependent on the energy levels of the ligand's excited states and the resonant energy levels of the lanthanide ion. chemicalpapers.com

For lanthanide complexes involving N-oxide ligands, the N-oxide functionality plays a synergistic role with the nitrogen donors in coordinating the metal ion. researchgate.net The energy transfer pathway typically involves the following steps:

The 1,10-phenanthroline 1,10-dioxide ligand absorbs UV radiation, promoting it to an excited singlet state (S₁).

The ligand undergoes efficient intersystem crossing (ISC) to a lower-energy triplet state (T₁).

Energy is transferred from the ligand's T₁ state to an appropriate accepting energy level of the coordinated lanthanide (Ln³⁺) ion.

The excited Ln³⁺ ion relaxes to its ground state via radiative emission, producing the characteristic luminescence. staffs.ac.uk

The effectiveness of this process hinges on the triplet state energy of the ligand being suitably positioned above the resonance emitting level of the lanthanide ion. researchgate.netchemicalpapers.com If the T₁ level is too low, back energy transfer can occur, quenching the luminescence. If it is too high, the energy transfer may be inefficient. researchgate.net Complexes of 1,10-phenanthroline N-oxides with samarium (Sm³⁺) and europium (Eu³⁺) have been noted to exhibit blue and red photoluminescence, respectively, indicating that energy transfer from the N-oxide ligand to these metal ions is occurring. researchgate.net

| Lanthanide Ion | Observed Emission | Implication |

| Samarium (Sm³⁺) | Blue Photoluminescence | Efficient energy transfer from the N-oxide ligand to Sm³⁺ researchgate.net |

| Europium (Eu³⁺) | Red Photoluminescence | Efficient energy transfer from the N-oxide ligand to Eu³⁺ researchgate.net |

Applications in Radical Chemistry

Generation and Stability of Radical Anions from 1,10-Phenanthroline 1,10-Dioxide

The electron-accepting nature of the 1,10-phenanthroline framework, enhanced by the presence of dioxide groups, makes it a candidate for forming stable radical anions. A derivative, nih.govresearchgate.netCurrent time information in Birmingham, GB.thiadiazolo[3,4-f] chemicalpapers.comCurrent time information in Birmingham, GB.phenanthroline, 1,1-dioxide (tdapO2), was specifically designed with the goal of creating a stable radical anion. nih.gov This design principle can be extended to 1,10-phenanthroline 1,10-dioxide.

The generation of the radical anion typically occurs through chemical or electrochemical reduction. Upon accepting an electron, the molecule forms a radical anion species (L•⁻). The stability of this radical is crucial for its potential applications. In the case of tdapO2, stable radical anion salts were successfully synthesized and characterized. nih.gov The stability of such species is influenced by the delocalization of the unpaired electron across the π-system of the molecule.

The formation of these radical anions can lead to interesting magnetic properties. Magnetic measurements on the radical anion salts of the tdapO2 derivative revealed that the magnetic coupling between neighboring radical species could be tuned from strongly antiferromagnetic to ferromagnetic, depending on the π-stacking motif in the crystal structure. nih.gov This demonstrates that the solid-state arrangement of the radical anions dictates their bulk magnetic behavior. Electrochemical and spectroelectrochemical studies on related phenanthroline derivatives substituted with redox-active groups have also been used to investigate the generation and properties of their radical ion forms. researchgate.net

| Property | Observation in a Phenanthroline Dioxide Derivative (tdapO2) |

| Radical Anion Formation | The compound was designed to and successfully formed a stable radical anion. nih.gov |

| Crystal Structure | Formed multidimensional network structures in radical anion salts. nih.gov |

| Magnetic Properties | Magnetic coupling between radical anions varied from strongly antiferromagnetic (J = -320 K) to ferromagnetic (J = 24 K) based on π overlap. nih.gov |

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes with Improved Sustainability

The historical difficulty in synthesizing 1,10-phenanthroline (B135089), 1,10-dioxide has spurred research into more efficient and environmentally benign production methods. Traditional approaches often required harsh conditions and resulted in poor yields. mdpi.com Modern research is focused on overcoming these limitations by employing green oxidants and milder reaction conditions.

A significant advancement involves the use of peroxomonosulfate ion (PMS or Oxone®) as a "green" oxidant in aqueous solutions. mdpi.comresearchgate.net Studies have shown that the oxidation of 1,10-phenanthroline with PMS is highly pH-dependent. researchgate.netnih.gov In strongly acidic solutions (e.g., 1.00 M H₂SO₄), the reaction selectively yields the mono-N-oxide, as the protonated monoxide forms an internal hydrogen bond that prevents the oxidation of the second nitrogen atom. researchgate.netacs.org However, in neutral aqueous solutions, the unexpected formation of the N,N'-dioxide occurs. researchgate.netnih.govacs.org This pH-controlled selectivity offers a strategic protocol for preparing the dioxide under mild conditions. nih.gov

Another promising and highly efficient method utilizes the HOF·CH₃CN complex, an effective oxygen-transfer agent. nih.govacs.org This reagent, readily prepared from fluorine gas, water, and acetonitrile, reacts with 1,10-phenanthroline derivatives to form the corresponding N,N'-dioxides in good yields and with short reaction times. nih.govacs.org This method was instrumental in the first successful synthesis and structural confirmation of the helical 1,10-phenanthroline, 1,10-dioxide. nih.gov

| Method | Oxidizing Agent | Conditions | Key Advantages | Ref. |

| Peroxomonosulfate Oxidation | Peroxomonosulfate ion (PMS, Oxone®) | Neutral aqueous solution, mild conditions | Uses a "green" oxidant, pH-tunable selectivity | researchgate.netnih.gov |

| Hypofluorous Acid Oxidation | HOF·CH₃CN complex | Acetonitrile solvent | High efficiency, good yields, short reaction times | nih.govacs.org |

Advanced Computational Modeling for Predictive Design of Derivatives

Computational chemistry is becoming an indispensable tool for accelerating the discovery and design of new molecules with tailored properties. For derivatives of 1,10-phenanthroline, including the dioxide, in silico methods are being employed to predict their electronic, spectroscopic, and biological characteristics before undertaking complex synthesis.

Density Functional Theory (DFT) calculations have been successfully used to predict the UV-Vis spectra of 1,10-phenanthroline-mono-N-oxides, showing a strong correlation with experimental results. mdpi.com This approach can be extended to the dioxide and its potential derivatives to forecast their photophysical properties, which is crucial for applications in sensors and optoelectronics. rsc.org Furthermore, computational models are vital for understanding the complex reaction mechanisms involved in their synthesis. capes.gov.br

In the realm of functional applications, molecular docking and dynamics simulations are used to predict how these molecules will interact with biological targets. For instance, studies on other phenanthroline derivatives have used these techniques to explore binding to enzyme active sites, guiding the design of potent inhibitors. nih.gov Given the unique three-dimensional structure of this compound, computational modeling will be essential to predict its binding modes and design new derivatives with specific therapeutic or sensing capabilities.

| Computational Method | Application Area | Predicted Properties | Ref. |

| Density Functional Theory (DFT) | Spectroscopic Analysis | UV-Vis spectra, electronic structure | mdpi.com |

| Time-Dependent DFT (TD-DFT) | Photophysics | Excitation energies, photophysical properties | mdpi.comrsc.org |

| Molecular Docking | Drug/Sensor Design | Binding affinity and mode at active sites | nih.gov |

| Molecular Dynamics (MD) | System Stability | Conformational stability of ligand-receptor complexes | nih.gov |

Exploration of New Coordination Motifs and Multimetallic Systems

The parent 1,10-phenanthroline is a cornerstone ligand in coordination chemistry, known for forming stable, planar complexes with a wide range of metal ions, such as the well-known ferroin. wikipedia.org The introduction of two N-oxide groups and the resulting helical, non-planar structure of this compound fundamentally alters its coordination potential. nih.gov This opens up exciting possibilities for creating novel coordination compounds and supramolecular assemblies.

The dioxide possesses four potential donor atoms (two heterocyclic nitrogens and two oxide oxygens), which can lead to several new coordination motifs:

Bridging Ligand: The increased distance and flexible geometry between the donor sites could allow the ligand to bridge two or more metal centers, facilitating the construction of multimetallic systems and coordination polymers.

Chiral Complexes: The inherent helicity of the ligand could be used to induce chirality in the resulting metal complexes, which is highly desirable for applications in asymmetric catalysis and chiral recognition.

Variable Hapticity: The ligand might coordinate to metals using only its nitrogen donors, only its oxygen donors, or a combination of both, leading to complexes with diverse geometries and electronic properties.

While the coordination chemistry of the dioxide itself is still a nascent field, research on the mono-oxide has shown that its complexes, such as those with platinum(II), can exhibit interesting reactivity, including oxygen atom transfer capabilities. mdpi.com The exploration of the dioxide's coordination chemistry is a frontier area that promises to yield complexes with unprecedented structures and functions.

| Ligand | Planarity | Key Structural Feature | Potential Coordination Behavior |

| 1,10-Phenanthroline | Planar | Rigid, flat aromatic system | Forms stable bidentate chelates (e.g., [Fe(phen)₃]²⁺) |

| This compound | Non-planar | Helical, chiral structure | Can act as a bridging ligand, form chiral complexes, exhibit variable coordination modes |

Integration into Hybrid Materials and Nanostructures

The unique properties of 1,10-phenanthroline and its derivatives have led to their use as building blocks in advanced materials. chemicalbook.com They are incorporated into metal-organic frameworks (MOFs), used as photosensitizers, and integrated into the structure of functional polymers and nanostructures. chemicalbook.comresearchgate.netacs.org

The distinct characteristics of this compound make it a particularly attractive candidate for creating next-generation hybrid materials:

Chiral MOFs: The helicity of the dioxide could be used as a chiral strut to construct MOFs with enantioselective properties for catalysis or separation.

Functionalized Nanoparticles: The N-oxide groups can serve as strong anchoring points for grafting the molecule onto the surface of nanoparticles (e.g., silica, gold, or quantum dots), imparting new functionalities. An analogous process has been shown where oxidized phenanthroline is confined on carbon nanotubes to create an electrochemical sensor. acs.org

Optoelectronic Materials: The parent compound is known to improve the efficiency of organic solar cells when used as a buffer layer. sigmaaldrich.com The modified electronic properties and dipole moment of the dioxide could be exploited to design new charge-transport layers or emissive components in organic light-emitting diodes (OLEDs).

The integration of this helical N-heterocycle into larger material architectures is a promising direction for translating its unique molecular properties into macroscopic functions.

Q & A

Basic Research Questions

Q. How is 1,10-phenanthroline employed in spectrophotometric determination of iron in complex matrices?

- Methodology :

- Sample Preparation : Digest the sample (e.g., bauxite, urea, or stannous sulfate) with acids (HCl or HNO₃) to solubilize iron.

- Reduction : Convert Fe(III) to Fe(II) using hydroxylamine hydrochloride under acidic conditions .

- Complexation : Adjust pH to 3–5 (acetic acid/acetate buffer) and add 1,10-phenanthroline to form the red Fe(II)-phenanthroline complex (λₘₐₓ = 510 nm).

- Quantification : Measure absorbance and compare against a calibration curve. Validate with matrix-matched standards to account for interferences (e.g., phosphate or silicate ions) .

Q. What are the critical considerations for synthesizing metal-phenanthroline complexes (e.g., Eu³⁺ or Co³⁺)?

- Procedure :

- Ligand Purification : Recrystallize 1,10-phenanthroline from ethanol to remove impurities (e.g., unreacted o-phenylenediamine).

- Stoichiometric Control : Use a 3:1 molar ratio of β-diketonate (e.g., dibenzoylmethane) to 1,10-phenanthroline for lanthanide complexes.

- Crystallization : Slow evaporation from a DMF/water mixture yields single crystals suitable for X-ray diffraction .

- Validation : Confirm complex geometry via FTIR (C=N stretching at 1580–1620 cm⁻¹) and UV-Vis (ligand-to-metal charge transfer bands) .

Q. How should 1,10-phenanthroline be stored and handled to ensure stability in aqueous solutions?

- Storage : Store anhydrous forms in argon-filled containers at 4°C; hydrate forms (e.g., monohydrate) require desiccants to prevent deliquescence .

- Solubility : Dissolve in methanol (500 µg/mL) or water (3 mg/mL) with sonication. Pre-filter solutions to remove undissolved particulates .

Advanced Research Questions

Q. What factors contribute to discrepancies in iron quantification using 1,10-phenanthroline across sample preparation methods?

- Key Variables :

- pH Sensitivity : Optimal complexation occurs at pH 3–5; deviations alter Fe(II) stability and ligand protonation .

- Interfering Ions : Cu(II) or Zn(II) compete for ligand binding. Mask with EDTA (1 mM) or thiourea .

- CO₂ Interference : Dissolved CO₂ quenches chemiluminescence in 1,10-phenanthroline-Cu(II) systems by forming *CO₄⁻ radicals. Use carbonic anhydrase inhibitors or degas solutions with N₂ .

Q. How can computational screening improve co-crystallization outcomes of 1,10-phenanthroline with nucleobases (e.g., cytosine)?

- Approach :

- Molecular Modeling : Use DFT calculations (e.g., Gaussian 09) to predict hydrogen-bonding interactions between phenanthroline’s N atoms and cytosine’s NH₂ groups.

- Experimental Validation : Ball-mill equimolar mixtures for 30 min or evaporate from ethanol/water (1:1) to obtain 1:1 co-crystals. Confirm via PXRD and DSC .

Q. What mechanistic insights explain the redox behavior of 1,10-phenanthroline derivatives in catalytic systems?

- Case Study :

- Ferroin Complex : Fe(II)-phenanthroline acts as a redox indicator in titrations due to its reversible Fe²⁺/Fe³⁺ transition (E° = +1.06 V vs. SHE).

- Derivative Effects : Electron-withdrawing groups (e.g., -Br in 2,9-dibromo-phenanthroline) lower LUMO energy, enhancing catalytic activity in oxidation reactions .

Q. How do thermodynamic properties (e.g., heat capacity) of 1,10-phenanthroline influence its application in high-temperature reactions?

- Data :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.